N-(2,5-dichlorophenyl)-6-nitro-1,2-benzothiazol-3-amine 1,1-dioxide
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Overview
Description
N-(2,5-dichlorophenyl)-6-nitro-1,2-benzothiazol-3-amine 1,1-dioxide is a synthetic organic compound belonging to the benzothiazole family. This compound is characterized by the presence of a benzothiazole ring substituted with nitro and dichlorophenyl groups. Benzothiazoles are known for their diverse biological activities and are used in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dichlorophenyl)-6-nitro-1,2-benzothiazol-3-amine 1,1-dioxide typically involves multiple steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Chlorination: The dichlorophenyl group is introduced through a nucleophilic substitution reaction using 2,5-dichloroaniline.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dichlorophenyl)-6-nitro-1,2-benzothiazol-3-amine 1,1-dioxide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents like dimethylformamide (DMF).
Major Products
Reduction: The major product is the corresponding amine derivative.
Substitution: Depending on the nucleophile, various substituted benzothiazole derivatives can be formed.
Scientific Research Applications
Chemistry
In chemistry, N-(2,5-dichlorophenyl)-6-nitro-1,2-benzothiazol-3-amine 1,1-dioxide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology and Medicine
This compound has potential applications in medicinal chemistry due to its benzothiazole core, which is known for its biological activity. It may be investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as dyes, polymers, and catalysts.
Mechanism of Action
The mechanism of action of N-(2,5-dichlorophenyl)-6-nitro-1,2-benzothiazol-3-amine 1,1-dioxide depends on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzothiazole ring can bind to specific enzymes or receptors, modulating their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(2,6-Dichlorophenyl)-4-thiomorpholinecarbothioamide 1,1-dioxide: Another compound with a dichlorophenyl group and a sulfur-containing ring.
6-Nitrobenzothiazole Derivatives: Compounds with similar nitrobenzothiazole structures but different substituents.
Uniqueness
N-(2,5-dichlorophenyl)-6-nitro-1,2-benzothiazol-3-amine 1,1-dioxide is unique due to the specific positioning of the nitro and dichlorophenyl groups, which can influence its reactivity and biological activity. This unique structure allows for distinct interactions with biological targets and different chemical reactivity compared to other benzothiazole derivatives.
Properties
Molecular Formula |
C13H7Cl2N3O4S |
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Molecular Weight |
372.2 g/mol |
IUPAC Name |
N-(2,5-dichlorophenyl)-6-nitro-1,1-dioxo-1,2-benzothiazol-3-amine |
InChI |
InChI=1S/C13H7Cl2N3O4S/c14-7-1-4-10(15)11(5-7)16-13-9-3-2-8(18(19)20)6-12(9)23(21,22)17-13/h1-6H,(H,16,17) |
InChI Key |
LANZEBSPTVKAOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])S(=O)(=O)N=C2NC3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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